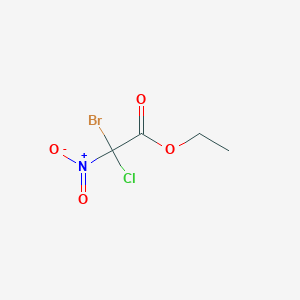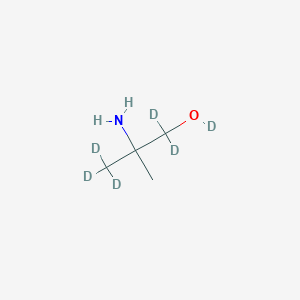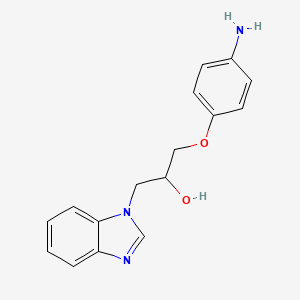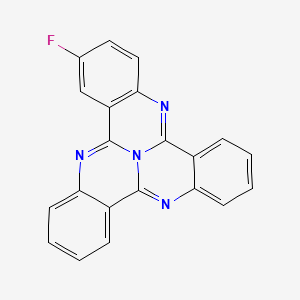
Tricycloquinazoline, 3-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricycloquinazoline, 3-fluoro- is a synthetic compound characterized by its unique tricyclic structure, which includes three benzene rings and three pyrimidine rings. This compound is known for its high chemical stability and resistance to oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricycloquinazoline, 3-fluoro- typically involves the cyclization of anthranilic acid derivatives. One common method includes the pyrolytic reaction of methyl anthranilate, which leads to the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of tricycloquinazoline, 3-fluoro- may involve physical vapor deposition (PVD) techniques to fabricate supramolecular nanofibers. This method allows for the controlled assembly of the compound on various substrates, resulting in densely packed layers with specific morphological characteristics .
Analyse Chemischer Reaktionen
Types of Reactions
Tricycloquinazoline, 3-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation under standard conditions.
Reduction: Specific reduction reactions have not been extensively documented.
Common Reagents and Conditions
Fluorinating Agents:
Palladium Catalysts: Employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of tricycloquinazoline, which may exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Tricycloquinazoline, 3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential carcinogenic properties and interactions with cellular receptors.
Medicine: Explored for its potential use in drug delivery systems and as a component in antineoplastic drugs.
Industry: Utilized in the fabrication of supramolecular nanofibers for photocatalytic applications.
Wirkmechanismus
The mechanism of action of tricycloquinazoline, 3-fluoro- involves its interaction with cellular receptors. The compound’s planar structure allows for multiple low-energy bonding interactions with receptor sites, which may contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-Tricycloquinazoline: Similar structure but with a methyl group instead of a fluorine atom.
3-Bromo-Tricycloquinazoline: Contains a bromine atom at the 3-position.
Iso-Tricycloquinazoline: An isomer with a different arrangement of benzene rings.
Uniqueness
Tricycloquinazoline, 3-fluoro- is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its methyl and bromo counterparts .
Eigenschaften
CAS-Nummer |
803-57-6 |
|---|---|
Molekularformel |
C21H11FN4 |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
4-fluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H11FN4/c22-12-9-10-18-15(11-12)21-24-17-8-4-2-6-14(17)19-23-16-7-3-1-5-13(16)20(25-18)26(19)21/h1-11H |
InChI-Schlüssel |
AWCWVZHHNLCKBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C5=NC6=CC=CC=C6C(=N2)N35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)
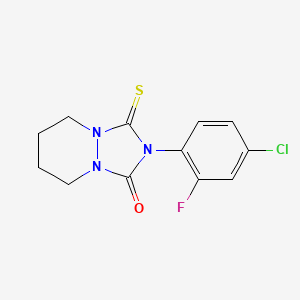
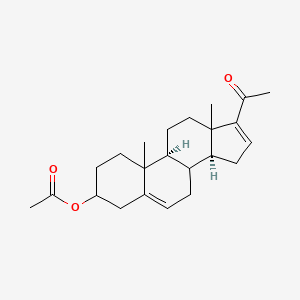
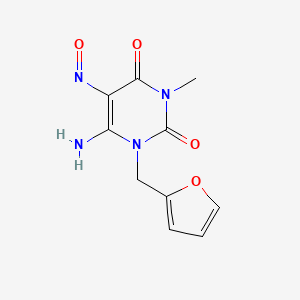
![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)
![Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside](/img/structure/B13411030.png)
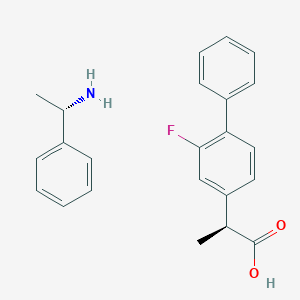
![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)
![tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate](/img/structure/B13411071.png)


